4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-26-18-10-6-15(7-11-18)20-22-21(27-23-20)16-12-19(25)24(13-16)17-8-4-14(2)5-9-17/h4-11,16H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKYDSWVLAUPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Coupling with Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed by the cyclization of an appropriate amine with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrrolidinone moieties.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the pyrrolidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that oxadiazole derivatives, including the compound in focus, exhibit significant anticancer properties. The 1,3,4-oxadiazole moiety is particularly noted for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as telomerase inhibition and modulation of cell cycle regulators .
- Case Studies :
- A study reported that derivatives containing the oxadiazole ring demonstrated substantial cytotoxicity against gastric cancer cells with IC50 values comparable to established chemotherapeutics .
- Another investigation highlighted that specific oxadiazole derivatives exhibited potent inhibitory effects against leukemia cell lines, suggesting their potential as lead compounds in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented, with applications ranging from antibacterial to antifungal activities.
- Antibacterial Efficacy : Compounds featuring the oxadiazole structure have been synthesized and tested against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Case Studies :
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been explored, with promising results indicating their use in treating inflammatory diseases.
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Case Studies :
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Antitumor | Induction of apoptosis | Significant cytotoxicity against various cancer cell lines (IC50 comparable to standard treatments) |
| Antimicrobial | Inhibition of bacterial growth | Effective against MRSA with low MIC values |
| Anti-inflammatory | Modulation of inflammatory pathways | Reduction in pro-inflammatory cytokine levels |
Mechanism of Action
The mechanism of action of 4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrrolidin-2-one or oxadiazole rings.
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Molecular Weight
- Bromine substitution (e.g., 4-bromophenyl in ) significantly increases molecular weight (414.26 g/mol) due to bromine’s high atomic mass.
- Heteroaromatic substituents, such as pyridin-2-yl , reduce molecular weight (320.34 g/mol) compared to ethoxyphenyl or benzodioxol groups.
Electronic and Steric Influences Ethoxy vs. Bromophenyl vs. Benzodioxol: Bromine’s electron-withdrawing nature may alter electronic density on the oxadiazole ring, while benzodioxol () introduces fused aromaticity, possibly affecting π-π stacking interactions.
Structural Diversity in Oxadiazole Moieties
- The oxadiazole ring accommodates diverse substituents (phenyl, pyridinyl, bromophenyl, benzodioxol), enabling tuning of steric bulk and electronic properties for targeted applications.
Biological Activity
The compound 4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one represents a novel class of chemical entities that integrate the oxadiazole scaffold with pyrrolidine derivatives. This combination has been explored for its potential biological activities, particularly in the context of anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 320.38 g/mol
- CAS Number : Not available in current databases.
The oxadiazole ring is known for its diverse biological activities, especially in medicinal chemistry, making it a focal point for drug development.
Biological Activity Overview
Recent studies have highlighted the biological activity of oxadiazole derivatives, including their antiproliferative effects against various cancer cell lines and their potential as antimicrobial agents.
Anticancer Activity
-
Mechanisms of Action :
- Inhibition of Enzymes : Oxadiazole derivatives often inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Targeting Kinases : These compounds can interfere with signaling pathways by targeting specific kinases crucial for tumor growth .
- Case Studies :
-
Comparative Efficacy :
- Table 1 summarizes the cytotoxic effects of related oxadiazole compounds compared to standard chemotherapy agents:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | HDAC inhibition |
| Compound B | HT-29 (Colon) | 20 | Thymidylate synthase inhibition |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Antibacterial Activity :
- Antifungal Activity :
- Case Studies :
Q & A
Q. What are the key synthetic routes for 4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of precursor amidoximes with carbonyl derivatives to form the 1,2,4-oxadiazole ring. Optimization includes:
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., oxadiazole C=O at ~165 ppm, pyrrolidinone N–H at ~7.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., CCDC entries in ).
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₂N₃O₃: 376.1661) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?
Methodological Answer:
Q. What strategies are recommended for evaluating biological activity and structure-activity relationships (SAR)?
Methodological Answer:
Q. How does the oxadiazole ring’s substitution pattern influence physicochemical properties?
Methodological Answer:
Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?
Methodological Answer:
- Purity control : Use flash chromatography or recrystallization (e.g., ethanol/water mixtures) to remove unreacted precursors .
- Reproducibility :
- Regulatory compliance : Follow ICH guidelines for residual solvent limits (e.g., DMF <880 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
